1-Benzyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-Benzyl-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its significant relevance in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates with appropriate reagents. This process typically involves a sequence of 1,5-hydride shift, dealkylation, and cyclization processes . The reaction conditions often include the use of boron trifluoride as a catalyst and elevated temperatures (around 75°C) to accelerate the conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as N-ethylation, occur at the nitrogen of the oxoquinoline group in a regioselective manner.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities. For example, N-ethylation of the compound results in regioselective products with modified properties .
Scientific Research Applications
1-Benzyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinase and cannabinoid receptor 2, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-1,4-dihydroquinoline-3-carboxamide include:
- 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide
- 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at the nitrogen position and carboxamide group at the C-3 position contribute to its unique properties compared to other quinoline derivatives.
Properties
CAS No. |
17260-79-6 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-benzyl-4H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,18,20) |
InChI Key |
MXEBJDRGXJTGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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